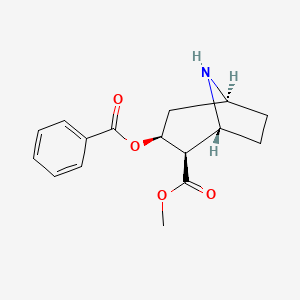Norcocaine
CAS No.: 18717-72-1
Cat. No.: VC1677877
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18717-72-1 |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | 2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3 |
| Standard InChI Key | RERBBBLSJAMJFJ-UHFFFAOYSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3 |
| SMILES | COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3 |
Introduction
Chemical Structure and Identification
Molecular Composition and Identifiers
Norcocaine is characterized by the molecular formula C16H19NO4 with a molecular weight of 289.33 g/mol . This compound is also known by several other names including (-)-Norcocaine and N-Demethylcocaine . The Chemical Abstracts Service (CAS) registry number assigned to norcocaine is 18717-72-1, and it carries the UNII identifier 3SL7BR2M1E . In systematic chemical nomenclature, norcocaine is identified as (R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate .
Structural Characteristics
Structurally, norcocaine closely resembles cocaine but lacks the N-methyl group at the nitrogen atom of the tropane ring system . This structural difference is significant as it affects the compound's pharmacological properties and metabolic pathway. The molecule contains 5 hydrogen bond acceptors and 1 hydrogen bond donor, with 5 rotatable bonds that contribute to its conformational flexibility . Norcocaine possesses an XLogP3 value of 1.8, indicating moderate lipophilicity that influences its distribution in biological systems .
Physical and Chemical Properties
The compound exists as a solid at room temperature and exhibits specific chemical reactivity patterns. As a derivative of cocaine, norcocaine shares similar chemical reactions but demonstrates distinct biological activity. The hydrochloride salt form of norcocaine (C16H20ClNO4) has particular hazard classifications, including acute toxicity and potential reproductive toxicity .
Formation and Metabolism
Metabolic Pathway
Norcocaine is primarily formed through the enzymatic N-demethylation of cocaine in the body. This metabolic transformation occurs mainly in the liver, where cytochrome P450 enzymes remove the methyl group from cocaine's nitrogen atom. Unlike most cocaine metabolites, norcocaine maintains pharmacological activity, making it unique among cocaine's breakdown products .
Further Metabolic Transformations
After formation, norcocaine undergoes further metabolism primarily via hepatic microsomal enzymes. A critical metabolic step is the N-hydroxylation to N-hydroxynorcocaine, which leads to the formation of potentially hepatotoxic metabolites like norcocaine nitroxide. These subsequent metabolic products may contribute significantly to cocaine-related liver damage.
Pharmacological Activity and Toxicity
Comparative Toxicity
Research has demonstrated that norcocaine exhibits substantially higher toxicity than cocaine itself. Animal studies reveal an LD50 value of approximately 49.7 mg/kg for norcocaine when administered intraperitoneally in mice . This is significantly lower than cocaine's LD50 of 93.0 mg/kg, indicating nearly twice the toxicity . The table below summarizes the comparative toxicity of cocaine and its metabolites:
| Compound | LD50 ± SD (mg/kg) |
|---|---|
| Cocaine | 93.0 ± 1.1 |
| Cocaethylene | 63.8 ± 1.0 |
| Norcocaine | 49.71 ± 1.64 |
| Norcocaethylene | 39.39 ± 0.95 |
This data clearly demonstrates that both norcocaine and norcocaethylene are substantially more toxic than the parent compound cocaine .
Hazard Classification
The hydrochloride salt form of norcocaine carries significant hazard classifications according to the Globally Harmonized System (GHS). These include:
-
H300+H330: Fatal if swallowed or if inhaled
-
H336: May cause drowsiness or dizziness
These classifications highlight the severe acute toxicity and potential reproductive hazards associated with norcocaine exposure.
Detection Methods and Biomarker Applications
Analytical Techniques
Detection and quantification of norcocaine in biological samples typically employ sophisticated analytical techniques. Solid-phase extraction combined with gas chromatography-mass spectrometry (GC-MS) represents one validated approach for analyzing norcocaine in hair samples . The method demonstrates high sensitivity with limits of detection (LOD) in the low picogram range .
Distinguishing Active Use from Environmental Contamination
A significant challenge in cocaine testing is differentiating between active use and environmental contamination. While traditional cocaine metabolites like benzoylecgonine can form exogenously and potentially lead to false positives, norcocaine detection provides stronger evidence of actual cocaine consumption . The presence of norcocaine in hair samples serves as a highly specific marker for frequent or intensive cocaine use and a highly sensitive indicator of daily cocaine consumption .
Pharmacokinetic Properties
Distribution and Elimination
The lipophilic nature of norcocaine, indicated by its XLogP3 value of 1.8, influences its distribution in biological compartments . This property affects how the compound crosses biological membranes and accumulates in various tissues. The presence of norcocaine in hair samples, as detected in clinical studies, demonstrates the compound's ability to be incorporated into this biological matrix during formation .
Clinical and Forensic Significance
Forensic Applications
The detection of norcocaine in biological samples provides valuable forensic information beyond what can be determined from cocaine or benzoylecgonine levels alone. As a specific biomarker for heavy cocaine use, norcocaine detection helps forensic toxicologists establish patterns of cocaine consumption with greater certainty . This is particularly important in distinguishing between occasional use, heavy use, and environmental contamination.
Research Applications
As the only confirmed pharmacologically active metabolite of cocaine, norcocaine serves as an important compound for research into cocaine's mechanisms of action and toxicity . Studies of norcocaine's interaction with biological systems help elucidate the complex pharmacology of cocaine and may inform the development of treatments for cocaine addiction and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume